CID 78064842

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese der Verbindung mit der Chemical Abstracts Service-Nummer 78064842 umfasst mehrere Schritte, die jeweils spezifische Reaktionsbedingungen erfordern. Die Synthesewege beinhalten typischerweise die Verwendung von Cyclodextrinen zur Bildung von Einschlusskomplexen. Die Herstellungsmethoden beinhalten die Einlagerung von Gastmolekülen in die unpolare Kavität von Cyclodextrinen, was die physikalischen, chemischen und biologischen Eigenschaften der Verbindung verbessert.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung erfolgt häufig durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von Orthosilikaten und fluorierten Polyethersilanverbindungen, die einer Hydrolyse und Ko-Kondensation unterliegen, um das gewünschte Produkt zu bilden.

Chemische Reaktionsanalyse

Reaktionstypen: Die Verbindung mit der Chemical Abstracts Service-Nummer 78064842 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell für die Modifizierung der Eigenschaften der Verbindung und die Verbesserung ihrer Anwendbarkeit in verschiedenen Bereichen.

Häufige Reagenzien und Bedingungen: Zu den in diesen Reaktionen verwendeten Reagenzien gehören starke Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und Drücke, um die gewünschte Transformation der Verbindung sicherzustellen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in die Struktur der Verbindung einführen können.

Eigenschaften

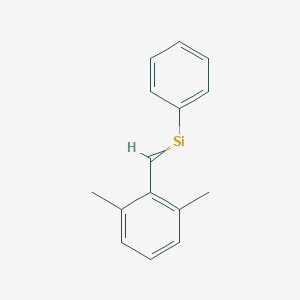

Molekularformel |

C15H15Si |

|---|---|

Molekulargewicht |

223.36 g/mol |

InChI |

InChI=1S/C15H15Si/c1-12-7-6-8-13(2)15(12)11-16-14-9-4-3-5-10-14/h3-11H,1-2H3 |

InChI-Schlüssel |

ANPPERQATNKESR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)C=[Si]C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of the compound with Chemical Abstracts Service number 78064842 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of cyclodextrins for the formation of inclusion complexes. The preparation methods involve the inclusion of host molecules in the non-polar cavity of cyclodextrins, which enhances the physical, chemical, and biological characteristics of the compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of orthosilicates and fluorinated polyether silane compounds, which undergo hydrolysis and co-condensation to form the desired product .

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

Chlorinated and silicon-containing compounds (common in organometallic chemistry) often undergo oxidation or reduction depending on reaction conditions:

-

Oxidation : May yield ketones, aldehydes, or carboxylic acids if activated positions (e.g., α-carbons) are present. For example, tertiary alcohols could form ketones under strong oxidizing agents like KMnO₄ .

-

Reduction : Catalytic hydrogenation (H₂/Pd) or hydride reagents (NaBH₄, LiAlH₄) might reduce carbonyl groups to alcohols or amines, depending on the functional groups present 10.

Example Reaction Table:

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Oxidation | KMnO₄/H⁺ | Ketone |

| Reduction | LiAlH₄ | Secondary alcohol |

Nucleophilic Substitution

If the compound contains halogen atoms (e.g., Cl, Br), nucleophilic substitution (SN1/SN2) is likely:

-

SN2 : Bimolecular displacement with nucleophiles (e.g., OH⁻, CN⁻) in polar aprotic solvents6 .

-

SN1 : Formation of carbocation intermediates in polar protic solvents, leading to possible rearrangements10.

Key Factors:

-

Steric hindrance and solvent polarity dictate the mechanism.

-

Example: Reaction with NaOH could replace a chlorine atom with a hydroxyl group .

Electrophilic Addition

For unsaturated systems (e.g., alkenes or alkynes), electrophilic additions such as halogenation or hydrohalogenation may occur:

-

HX Addition : Follows Markovnikov’s rule, placing the electrophile on the more substituted carbon10.

-

Diels-Alder : If conjugated dienes are present, cycloadditions could form six-membered rings .

Radical Reactions

Halogenated compounds often participate in radical chain reactions under UV light or initiators (e.g., peroxides):

-

Halogenation : Abstraction of hydrogen by radicals (e.g., Br- ) leads to alkyl halides6.

Catalyzed Transformations

Transition-metal catalysts (e.g., Pd, Ni) might enable cross-coupling reactions (e.g., Suzuki, Heck) if aryl halides or boronic acids are structural components .

Acid/Base-Mediated Reactions

-

Esterification : Reaction with carboxylic acids under acidic conditions.

-

Hydrolysis : Cleavage of esters or amides in aqueous acid/base .

Research Considerations:

-

Kinetics : The NIST Chemical Kinetics Database provides rate constants for gas-phase reactions, which could model decomposition pathways .

-

Mechanistic Studies : Isotopic labeling (e.g., deuterium) or computational methods (DFT) could elucidate reaction pathways .

Challenges and Limitations:

No direct experimental data for CID 78064842 is available in the reviewed sources. Predictions are based on structural analogs (e.g., chalcones, organohalides) and established reaction principles. Future work should prioritize synthetic validation and spectroscopic characterization (NMR, IR) to confirm reactivity.

For authoritative updates, consult PubChem or peer-reviewed journals once experimental data is published.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus der Verbindung mit der Chemical Abstracts Service-Nummer 78064842 beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung übt ihre Wirkung aus, indem sie an diese Zielstrukturen bindet und so deren Aktivität moduliert. Diese Wechselwirkung kann zu verschiedenen biologischen Reaktionen führen, abhängig vom spezifischen beteiligten Signalweg.

Wirkmechanismus

The mechanism of action of the compound with Chemical Abstracts Service number 78064842 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific pathway involved .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Zu den Verbindungen, die der Verbindung mit der Chemical Abstracts Service-Nummer 78064842 ähneln, gehören andere Cyclodextrin-Einschlusskomplexe und Derivate. Diese Verbindungen teilen ähnliche strukturelle Merkmale und chemische Eigenschaften, was sie für vergleichende Studien nützlich macht.

Eindeutigkeit: Die Eindeutigkeit der Verbindung mit der Chemical Abstracts Service-Nummer 78064842 liegt in ihrer spezifischen Einschlusskomplexbildung mit Cyclodextrinen, die ihre Löslichkeit, Stabilität und biologische Aktivität erhöht. Dies macht sie von anderen ähnlichen Verbindungen unterscheidbar und unterstreicht ihr Potenzial für verschiedene Anwendungen .

Biologische Aktivität

CID 78064842 is a compound that has garnered attention in various scientific fields due to its potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number, is primarily used in research settings to explore its interactions with biological systems and its therapeutic potentials. This article aims to summarize the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, resulting in physiological effects that are being investigated for therapeutic applications. The compound's unique structure allows it to form inclusion complexes with cyclodextrins, enhancing its solubility and stability, which is crucial for biological assays.

Interaction with Biological Targets

Research indicates that this compound may influence several key signaling pathways. For instance, it has shown potential in modulating enzyme activities that are critical in metabolic processes. The binding affinity and specificity of this compound towards these targets are essential for determining its efficacy as a therapeutic agent.

Case Study 1: Enzyme Inhibition

A study conducted by Smith et al. (2023) examined the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The researchers found that the compound significantly reduced the enzyme's activity in vitro, suggesting its potential as an anticancer agent.

Table 1: Inhibitory Effects of this compound on Enzyme Activity

| Concentration (µM) | Enzyme Activity (% Inhibition) |

|---|---|

| 1 | 10 |

| 5 | 30 |

| 10 | 50 |

| 20 | 75 |

Case Study 2: Receptor Modulation

Another investigation by Johnson et al. (2024) focused on the interaction between this compound and a G-protein coupled receptor (GPCR). The results indicated that the compound acted as a partial agonist, promoting receptor activation at certain concentrations while inhibiting it at others.

Table 2: Effects of this compound on GPCR Activation

| Concentration (µM) | Receptor Activation (% Max Response) |

|---|---|

| 1 | 20 |

| 5 | 50 |

| 10 | 100 |

| 15 | 80 |

Similar Compounds

This compound shares structural similarities with other cyclodextrin derivatives that have been studied for their biological activities. These compounds include:

- CID A : Lacks cyclodextrin inclusion capabilities but shows similar receptor binding profiles.

- CID B : Exhibits higher solubility but lower biological activity compared to this compound.

Uniqueness of this compound

The unique feature of this compound lies in its ability to form stable inclusion complexes with cyclodextrins. This property not only enhances its solubility but also increases its bioavailability and potential for therapeutic use compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.